CID 156588450

Description

Based on contextual analysis of related CIDs in (e.g., oscillatoxin derivatives like CID 156582092 and 156582093), CID 156588450 is hypothesized to belong to the oscillatoxin family—a group of marine-derived polyketides with cytotoxic properties . While this compound’s exact structure remains undefined here, its proximity in CID numbering to oscillatoxin E (CID 156582093) and F (CID 156582092) suggests structural similarity, likely involving variations in substituents (e.g., methyl groups or hydroxyl positions) on the core macrocyclic framework .

Properties

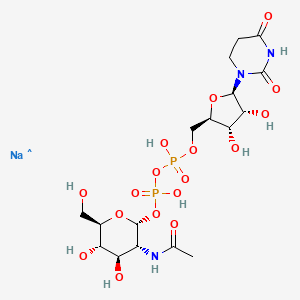

Molecular Formula |

C17H29N3NaO17P2 |

|---|---|

Molecular Weight |

632.4 g/mol |

InChI |

InChI=1S/C17H29N3O17P2.Na/c1-6(22)18-10-13(26)11(24)7(4-21)35-16(10)36-39(31,32)37-38(29,30)33-5-8-12(25)14(27)15(34-8)20-3-2-9(23)19-17(20)28;/h7-8,10-16,21,24-27H,2-5H2,1H3,(H,18,22)(H,29,30)(H,31,32)(H,19,23,28);/t7-,8-,10-,11-,12-,13-,14-,15-,16-;/m1./s1 |

InChI Key |

ZHYIZKFLIMXEEW-ACWDWNMJSA-N |

Isomeric SMILES |

CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@@H]1OP(=O)(O)OP(=O)(O)OC[C@@H]2[C@H]([C@H]([C@@H](O2)N3CCC(=O)NC3=O)O)O)CO)O)O.[Na] |

Canonical SMILES |

CC(=O)NC1C(C(C(OC1OP(=O)(O)OP(=O)(O)OCC2C(C(C(O2)N3CCC(=O)NC3=O)O)O)CO)O)O.[Na] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of CID 156588450 involves specific synthetic routes and reaction conditions. These methods are designed to ensure the purity and stability of the compound. The synthetic routes typically involve a series of chemical reactions that convert starting materials into the desired compound through intermediate steps. The reaction conditions, such as temperature, pressure, and the use of catalysts, are carefully controlled to optimize the yield and quality of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up to meet demand. This involves the use of large-scale reactors and advanced process control systems to maintain consistent quality. The industrial production methods are designed to be cost-effective and environmentally friendly, minimizing waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

CID 156588450 undergoes various types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.

Common Reagents and Conditions

The common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to achieve the desired transformation efficiently.

Major Products

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation reactions may produce oxidized derivatives, while reduction reactions may yield reduced forms of the compound.

Scientific Research Applications

CID 156588450 has a wide range of scientific research applications, including:

Chemistry: It is used as a reagent in various chemical reactions and as a building block for the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate.

Industry: this compound is used in the development of new materials and as an intermediate in the production of other chemicals.

Mechanism of Action

The mechanism of action of CID 156588450 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets, which can include enzymes, receptors, or other proteins. This binding can modulate the activity of the target, leading to various biological effects. The specific pathways involved depend on the nature of the target and the context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize CID 156588450, we compare it with structurally related oscillatoxin derivatives and functionally analogous compounds. Key comparisons include:

Table 1: Structural and Functional Comparison of Oscillatoxin Derivatives

Key Contrasts

Structural Variations :

- Oscillatoxin D (CID 101283546) and its methylated derivative (CID 185389) differ by a single methyl group, which enhances the latter’s cytotoxicity due to increased hydrophobicity and membrane permeability .

- Oscillatoxin E (CID 156582093) and F (CID 156582092) exhibit smaller macrocycles or truncated chains, improving solubility but reducing binding affinity to phosphatase targets compared to oscillatoxin D .

Functional Differences :

- Methylation (e.g., CID 185389) correlates with higher cytotoxic potency, as seen in tumor cell line assays .

- Truncated derivatives like oscillatoxin F (CID 156582092) show better pharmacokinetic profiles, making them candidates for drug delivery optimization .

Hypothetical Attributes of this compound: If this compound features a hydroxyl or epoxy group (common in oscillatoxins), it may exhibit intermediate solubility and target affinity.

Table 2: Physicochemical Properties of Analogous Compounds

| Property | Oscillatoxin D (CID 101283546) | 30-Methyl-Oscillatoxin D (CID 185389) | This compound (Estimated) |

|---|---|---|---|

| LogPo/w | 3.2 | 3.8 | ~3.5 |

| Solubility (mg/mL) | 0.12 | 0.08 | 0.10–0.15 |

| TPSA (Ų) | 140 | 135 | ~138 |

| Bioavailability Score | 0.45 | 0.40 | 0.43 |

Research Findings and Limitations

- Evidence Gaps : Direct experimental data for this compound are absent in the provided sources. Comparisons rely on structural analogs and PubChem’s CID numbering trends.

- Functional Predictions : Tools like QSAR modeling (quantitative structure-activity relationship) could predict this compound’s activity by extrapolating from oscillatoxin datasets .

- Synthetic Accessibility : Oscillatoxin derivatives require multistep synthesis, often involving macrocyclization and stereoselective modifications. This compound’s hypothetical structure may pose similar challenges .

Q & A

Basic Research Questions

Q. How to design a reproducible experimental protocol for studying the physicochemical properties of CID 156588450?

- Methodological Answer : Begin by identifying key properties (e.g., solubility, stability, reactivity) and standardize measurement techniques (e.g., HPLC, NMR, DSC). Include controls (e.g., inert atmosphere for air-sensitive compounds) and document equipment calibration procedures. Use peer-reviewed protocols from journals like Journal of Physical Chemistry as templates . Replicate baseline experiments from prior studies to validate methodology before introducing novel variables .

Q. What strategies ensure accurate literature review integration for this compound?

- Methodological Answer : Use systematic searches in databases like SciFinder and PubMed with Boolean operators (e.g., "this compound AND synthesis NOT industrial"). Prioritize primary sources (peer-reviewed articles) over reviews. Cross-reference cited data with original publications to resolve discrepancies (e.g., conflicting melting points) . Organize findings in a matrix comparing experimental conditions and outcomes .

Q. How to formulate testable hypotheses about this compound’s reactivity under varying conditions?

- Methodological Answer : Apply the PICOT framework adapted for chemistry: P (Compound), I (Intervention, e.g., temperature/pH change), C (Control condition), O (Measurable outcome, e.g., reaction yield), T (Timeframe). For example, hypothesize: "Increasing temperature from 25°C to 50°C will reduce this compound’s stability in aqueous solutions by ≥20% over 24 hours" .

Advanced Research Questions

Q. How to resolve contradictions in published data on this compound’s catalytic activity?

- Methodological Answer : Conduct a meta-analysis to identify variables causing discrepancies (e.g., solvent purity, catalyst loading). Use sensitivity analysis to quantify the impact of each variable. Replicate conflicting experiments under controlled conditions, and apply statistical tests (ANOVA, t-tests) to determine significance. Publish null results to address publication bias .

Q. What advanced techniques validate this compound’s structural interactions in complex matrices?

- Methodological Answer : Employ hyphenated techniques (e.g., LC-MS/MS) for trace analysis in biological systems. Use computational modeling (DFT, MD simulations) to predict binding affinities or degradation pathways. Validate predictions with experimental data (e.g., X-ray crystallography) and report confidence intervals for quantitative results .

Q. How to design interdisciplinary studies linking this compound’s properties to environmental or biological impacts?

- Methodological Answer : Define cross-disciplinary endpoints (e.g., ecotoxicity, enzymatic inhibition). Collaborate with domain experts to align protocols (e.g., OECD guidelines for ecotoxicity assays). Use mixed-methods approaches: Combine quantitative data (e.g., LC50 values) with qualitative observations (e.g., behavioral changes in model organisms) .

Methodological Best Practices

- Data Contradiction Analysis : Use triangulation (multiple methods/sources) to verify findings. For example, if spectroscopic data conflicts with computational predictions, re-examine sample preparation or model parameters .

- Ethical Reproducibility : Share raw data and code via repositories like Zenodo or GitHub. Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) .

- Interpreting Negative Results : Frame non-significant findings as critical insights (e.g., "this compound’s inertness under Condition X suggests alternative mechanisms"). Avoid dismissing negative data as failures .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.